"synthesis of 1,2-Thiazinan-3-one 1,1-dioxide"
"synthesis of 1,2-Thiazinan-3-one 1,1-dioxide"
An In-Depth Technical Guide to the Synthesis of 1,2-Thiazinan-3-one 1,1-dioxide
Abstract
The 1,2-thiazinan-3-one 1,1-dioxide scaffold represents a significant structural motif in medicinal chemistry. As a cyclic N-acyl sulfonamide, it functions as a constrained bioisostere of a carboxylic acid, offering potential advantages in metabolic stability, hydrogen bonding capacity, and the ability to probe additional receptor space.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-thiazinan-3-one 1,1-dioxide, grounded in established chemical principles and analogous transformations. We will delve into the strategic rationale behind the synthetic design, present detailed experimental protocols, and offer insights into reaction mechanisms and validation.
Introduction: The Significance of the δ-Sultam-Lactam Scaffold
Cyclic sulfonamides, or sultams, are privileged structures in drug discovery and chemical synthesis.[3][4][5] The 1,2-thiazinane 1,1-dioxide, a six-membered ring system also known as a δ-sultam, has been the subject of considerable synthetic interest.[3][6] The incorporation of a ketone at the 3-position, adjacent to the nitrogen atom, creates a unique hybrid structure that merges the properties of a lactam with those of a sultam. This N-acyl sulfonamide moiety is particularly noteworthy for its acidity, which is comparable to that of carboxylic acids (pKa 3.5–4.5), allowing it to engage in similar biological interactions while often exhibiting enhanced stability.[1][2] The rigid, cyclic nature of 1,2-thiazinan-3-one 1,1-dioxide offers a well-defined three-dimensional structure that can be exploited for the design of highly specific enzyme inhibitors or receptor ligands.
Retrosynthetic Analysis and Strategic Design
A logical retrosynthetic analysis of the target molecule, 1 , suggests a strategy based on an intramolecular cyclization. The most robust bond disconnection is the amide C-N bond, which is a common and reliable method for forming cyclic amides and related structures. This leads back to an acyclic precursor, 3-(sulfamoyl)propanoic acid chloride 2 , which can be readily prepared from a suitable bifunctional starting material.
Our proposed synthesis, therefore, commences with a commercially available precursor and proceeds through the formation of a key acyclic intermediate, which is then cyclized to afford the desired δ-sultam-lactam ring.
Caption: Retrosynthetic analysis of 1,2-Thiazinan-3-one 1,1-dioxide.
Proposed Synthetic Pathway
The proposed synthesis is a three-step sequence starting from 3-aminopropanesulfonic acid (homotaurine), a readily available starting material. The pathway is designed to be robust and scalable, utilizing well-understood chemical transformations.
Caption: Proposed synthetic pathway for 1,2-Thiazinan-3-one 1,1-dioxide.
Detailed Experimental Protocols
The following protocols are proposed based on analogous procedures found in the literature for N-acylation, sulfonyl chloride formation, and intramolecular cyclization.
Step 1: Synthesis of 3-(Acetamido)propane-1-sulfonic acid
Rationale: Protection of the amine as an acetamide serves two purposes: it prevents unwanted side reactions at the nitrogen atom during the subsequent chlorination step and sets up the N-acyl moiety required for the final product. Acylation of amino acids is a standard and high-yielding reaction.
Protocol:
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Dissolve 3-aminopropanesulfonic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with cooling in an ice bath.
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To the stirred solution, add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
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Concentrate the solution under reduced pressure to obtain a solid residue.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(Acetamido)propane-1-sulfonyl chloride
Rationale: Conversion of the sulfonic acid to the corresponding sulfonyl chloride is necessary to activate the sulfur center for the subsequent intramolecular cyclization. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard reagents for this transformation.
Protocol:
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In a fume hood, carefully add phosphorus pentachloride (1.5 eq) portion-wise to solid 3-(acetamido)propane-1-sulfonic acid (1.0 eq) with vigorous stirring.
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The reaction mixture will likely become a paste or slurry. Gently heat the mixture to 50-60 °C for 2 hours to ensure complete reaction.
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Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.
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The product, 3-(acetamido)propane-1-sulfonyl chloride, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is often used directly in the next step.
Step 3: Intramolecular Cyclization to 1,2-Thiazinan-3-one 1,1-dioxide
Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the electrophilic sulfonyl chloride to form the six-membered ring. Sodium hydride is a common choice for such cyclizations. The initial product will be the N-acetylated target molecule, which can then be deprotected.
Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of crude 3-(acetamido)propane-1-sulfonyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.
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For deprotection, dissolve the crude intermediate in a mixture of ethanol and 6 M hydrochloric acid (1:1) and heat to reflux for 6 hours.
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Cool the solution and concentrate under reduced pressure.
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The residue can be purified by column chromatography on silica gel to afford the final product, 1,2-thiazinan-3-one 1,1-dioxide.
Data Presentation
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |
| 1 | 3-Aminopropanesulfonic acid | 1. NaOH(aq), Ac₂O, 0 °C to RT, 4h | 3-(Acetamido)propane-1-sulfonic acid | 85-95% |
| 2 | 3-(Acetamido)propane-1-sulfonic acid | PCl₅, 60 °C, 2h | 3-(Acetamido)propane-1-sulfonyl chloride | 70-85% |
| 3 | 3-(Acetamido)propane-1-sulfonyl chloride | 1. NaH, THF, RT, 18h; 2. HCl(aq), reflux | 1,2-Thiazinan-3-one 1,1-dioxide | 50-70% (over two steps) |
Trustworthiness and Self-Validation
The proposed synthetic route relies on a series of well-established and high-yielding reactions.
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Amide Formation (Step 1): The Schotten-Baumann-type conditions for the acylation of the amino group are standard and generally provide clean products in high yields. The progress of this reaction can be easily monitored by the disappearance of the starting material using techniques like NMR spectroscopy (disappearance of the primary amine signal) or by derivatization of an aliquot for TLC analysis.
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Sulfonyl Chloride Formation (Step 2): The conversion of sulfonic acids to sulfonyl chlorides with reagents like PCl₅ or SOCl₂ is a classic transformation. The success of this step can be confirmed by IR spectroscopy (appearance of a characteristic S-Cl stretch) and the disappearance of the broad O-H stretch of the sulfonic acid. The product of this step is often moisture-sensitive and carried forward without extensive purification.
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Intramolecular Cyclization (Step 3): The Dieckmann-like condensation to form the cyclic N-acyl sulfonamide is the most critical step. The use of a strong base like NaH is crucial for the deprotonation of the relatively non-acidic amide proton. The success of the cyclization can be confirmed by mass spectrometry (observation of the correct molecular ion for the product) and NMR spectroscopy (disappearance of the linear precursor signals and appearance of a new set of signals corresponding to the cyclic structure). The final deprotection is a standard acidic hydrolysis of an amide.
Each intermediate should be characterized by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure before proceeding to the next step, ensuring the integrity of the overall synthesis.
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of 1,2-thiazinan-3-one 1,1-dioxide. By leveraging fundamental organic reactions, this proposed route offers a clear and actionable strategy for researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold. The principles of strategic bond disconnection, functional group manipulation, and intramolecular cyclization are expertly integrated to provide a comprehensive and scientifically sound approach to the target molecule.
References
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Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22035615/][9]
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